molecular formula C20H26N4O3S4 B13715536 3-(pyridin-2-yldisulfanyl)-N-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethyl]propanamide

3-(pyridin-2-yldisulfanyl)-N-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethyl]propanamide

Cat. No.: B13715536
M. Wt: 498.7 g/mol
InChI Key: UROONHLUBJDMOZ-UHFFFAOYSA-N
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Description

3-(pyridin-2-yldisulfanyl)-N-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethyl]propanamide is a complex organic compound characterized by the presence of pyridine and disulfide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-2-yldisulfanyl)-N-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds One common method involves the reaction of 3-(pyridin-2-yldisulfanyl)propanoic acid with ethylenediamine to form an amide linkageThe final step involves the formation of the disulfide bonds, which can be achieved through oxidation reactions using reagents such as hydrogen peroxide or iodine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-2-yldisulfanyl)-N-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethyl]propanamide undergoes various types of chemical reactions, including:

    Oxidation: The disulfide bonds in the compound can be oxidized to form sulfonic acids.

    Reduction: The disulfide bonds can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(pyridin-2-yldisulfanyl)-N-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(pyridin-2-yldisulfanyl)-N-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethyl]propanamide involves the formation and cleavage of disulfide bonds. In biological systems, this compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides. This redox activity is crucial for its role in drug delivery systems, where it can release therapeutic agents in response to the redox environment of target tissues .

Comparison with Similar Compounds

Similar Compounds

  • 3-(pyridin-2-yldisulfanyl)propanoic acid
  • 3-(pyridin-2-yldisulfanyl)propan-1-ol
  • 2-(pyridin-2-yldisulfanyl)ethyl acrylate

Uniqueness

3-(pyridin-2-yldisulfanyl)-N-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethyl]propanamide is unique due to its combination of pyridine and disulfide groups, which confer both redox activity and the ability to participate in various chemical reactions. This makes it particularly valuable in the development of redox-responsive materials and drug delivery systems .

Properties

Molecular Formula

C20H26N4O3S4

Molecular Weight

498.7 g/mol

IUPAC Name

3-(pyridin-2-yldisulfanyl)-N-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethyl]propanamide

InChI

InChI=1S/C20H26N4O3S4/c25-17(7-15-28-30-19-5-1-3-9-23-19)21-11-13-27-14-12-22-18(26)8-16-29-31-20-6-2-4-10-24-20/h1-6,9-10H,7-8,11-16H2,(H,21,25)(H,22,26)

InChI Key

UROONHLUBJDMOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SSCCC(=O)NCCOCCNC(=O)CCSSC2=CC=CC=N2

Origin of Product

United States

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